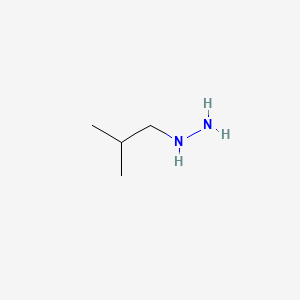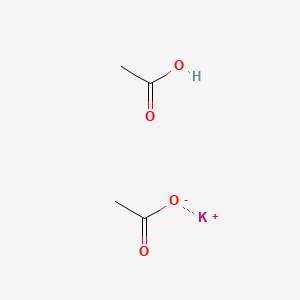
4,5-Dimethoxyphthalaldehyde
Übersicht
Beschreibung
4,5-Dimethoxyphthalaldehyde is a chemical compound with the formula C10H10O4 . It is also known by other names such as 1,2-Benzenedicarboxaldehyde, 4,5-dimethoxy-, NSC319475, SCHEMBL5698339, DTXSID80317623, BCP17175, ZINC1572116, AKOS022505704, and 4,5-DIMETHOXYBENZENE-1,2-DICARBALDEHYDE . It is a fluorescent derivative of the natural compound caffeic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 194.18 g/mol, an exact mass of 194.05790880 g/mol, a hydrogen bond acceptor count of 4, a rotatable bond count of 4, a topological polar surface area of 52.6, a heavy atom count of 14, and a complexity of 182 .
Wissenschaftliche Forschungsanwendungen
Environmental Monitoring
A novel fluorescent probe, 4,5-dimethoxyphthalaldehyde (M2OPA), has been synthesized for the sensitive determination of ammonium in environmental waters. M2OPA, with its enhanced fluorescent intensity and rapid reaction compared to traditional probes, is used in conjunction with a hand-held portable laser diode fluorometer, improving the capability for in-field ammonium detection in environmental studies (Zhang et al., 2018).
Liquid Crystal Technology
This compound derivatives have been synthesized and explored for their liquid-crystalline properties. The study focuses on understanding how flexible spacer rotational processes in the molecular structure affect the liquid crystal behavior of these compounds. This research contributes to the development of advanced materials in liquid crystal displays and other optoelectronic applications (Tavares et al., 2016).
Pharmaceutical Research
In the pharmaceutical domain, derivatives of this compound have been studied for potential antimicrobial properties. Molecular docking analysis suggests that these compounds could act as active antimicrobial drugs, expanding the scope of treatments available for various infections (Sharma et al., 2022).
Materials Science
Research in materials science has leveraged this compound derivatives for the inhibition of mild steel corrosion. These compounds have been identified as effective inhibitors in acidic solutions, highlighting their potential in corrosion protection technologies (Chafiq et al., 2020).
Optoelectronics
The nonlinear optical properties of certain this compound derivatives have been studied for their potential applications in optoelectronics and photonics. These materials exhibit properties such as nonlinear refractive index and absorption coefficient, which are critical for the development of optical devices (Sreenath et al., 2018).
Biochemistry
In biochemistry, the 4,5-dimethoxy-2-nitrobenzyl (DMNB) photocaging group, a derivative of this compound, is used for spatiotemporal control of chemical and biological processes. This application is particularly useful in the study and manipulation of small biomolecules, peptides, oligonucleotides, and proteins (Rakauskaitė et al., 2021).
Chemical Stability in Energy Storage
In energy storage, derivatives of this compound have been investigated for their role in enhancing the chemical stability of catholytes in non-aqueous redox flow batteries. This research is crucial for improving the durability and efficiency of energy storage systems (Zhang et al., 2017).
Wirkmechanismus
Target of Action
The primary target of 4,5-Dimethoxyphthalaldehyde (M2OPA) is ammonium in environmental waters . M2OPA is a fluorescent reagent synthesized specifically for the determination of ammonium . Ammonium plays a crucial role in the nitrogen cycle and is a key component of many important biochemical processes.
Mode of Action
M2OPA interacts with ammonium in the presence of sulfite to form a fluorescent derivative . This interaction results in a change in the fluorescence properties of the compound, which can be measured and used to determine the concentration of ammonium .
Pharmacokinetics
Given its use in environmental water testing, it is likely that these properties are influenced by factors such as water ph, temperature, and the presence of other ions .
Result of Action
The interaction of M2OPA with ammonium results in the formation of a fluorescent derivative . This derivative has a maximum of excitation and emission located at 380 and 485 nm, respectively . The intensity of this fluorescence can be measured and used to determine the concentration of ammonium in a sample .
Action Environment
The action of M2OPA is influenced by environmental factors such as the pH of the water, the temperature, and the presence of other ions . These factors can affect the efficiency of the reaction between M2OPA and ammonium, and thus the accuracy of the ammonium determination .
Eigenschaften
IUPAC Name |
4,5-dimethoxyphthalaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-9-3-7(5-11)8(6-12)4-10(9)14-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWVJRSBQCVFHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80317623 | |
| Record name | 4,5-dimethoxyphthalaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80317623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43073-12-7 | |
| Record name | NSC319475 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319475 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-dimethoxyphthalaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80317623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dimethylphthalanhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-2-[2-(trifluoromethyl)phenyl]oxirane](/img/structure/B3052562.png)

![2-[6-(Bis(2-hydroxyethyl)amino)hexyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B3052564.png)









